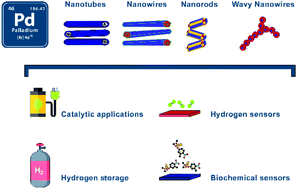Synthesis, growth mechanisms, and applications of palladium-based nanowires and other one-dimensional nanostructures
Nanoscale Pub Date: 2019-08-15 DOI: 10.1039/C9NR05835D
Abstract
Palladium-based nanostructures have attracted the attention of researchers due to their useful catalytic properties and unique ability to form hydrides, which finds application in hydrogen storage and hydrogen detection. Palladium-based nanowires have some inherent advantages over other Pd nanomaterials, combining high surface-to-volume ratio with good thermal and electron transport properties, and exposing high-index crystal facets that can have enhanced catalytic activity. Over the past two decades, both synthesis methods and applications of 1D palladium nanostructures have advanced greatly. In this review, we start by discussing different types of 1D palladium nanostructures before moving on to the different synthesis approaches that can produce them. Next, we discuss factors including kinetic vs. thermodynamic control of growth, oxidative etching, and surface passivation that affect palladium nanowire synthesis. We also review efforts to gain insight into growth mechanisms using different characterization tools. We discuss the effects of concentration of capping agents, reducing agents, metal halides, pH, and sacrificial oxidation on the growth of Pd-based nanowires in solution, from shape control, to yield, to aspect ratio. Various applications of palladium and palladium alloy nanowires are then discussed, including electrocatalysis, hydrogen storage, and sensing of hydrogen and other chemicals. We conclude with a summary and some perspectives on future research directions for this category of nanomaterials.


Recommended Literature
- [1] Enhanced performance of the catalytic conversion of allyl alcohol to 3-hydroxypropionic acid using bimetallic gold catalysts
- [2] The scope and limitations of infra-red measurements in chemistry
- [3] Great improvement in the performance and lifetime of a fuel cell using a highly dense, well-ordered, and cone-shaped Nafion array†
- [4] Continuous flow photoassisted CO2 methanation†
- [5] Single and double addition of oxygen atoms to propyne on surfaces at low temperatures
- [6] A pH dependent transport and back transport of americium(iii) through the cellulose triacetate composite polymer membrane of cyanex-301 and TBP: role of H-bonding interactions
- [7] White-emitting film of diblock copolymer micelles with perovskite nanocrystals†
- [8] The mechanism behind enhanced reactivity of unsaturated phosphorus(v) electrophiles towards thiols†‡
- [9] Back cover
- [10] Multipurpose flow injection system. Part 1. Programmable dilutions and standard additions for plant digests analysis by inductively coupled plasma atomic emission spectrometry

Journal Name:Nanoscale
Research Products
-
CAS no.: 14246-21-0
-
CAS no.: 137868-52-1









